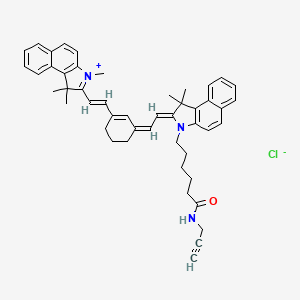
Cy7.5 alkyne (chloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cy7.5 alkyne (chloride) is a dye derivative of Cyanine 7.5, containing a sulfonate ion and an alkyne functional group . Cyanine 7.5 is a near-infrared fluorescent dye commonly used for biolabeling and cell imaging . The alkyne functional group of Cy7.5 alkyne (chloride) allows it to react with molecules containing azide functional groups to form covalent bonds . This property makes it particularly useful for tracking biological molecules such as proteins and antibodies in biological samples .
Vorbereitungsmethoden
The synthesis of Cy7.5 alkyne (chloride) involves the incorporation of an alkyne functional group into the Cyanine 7.5 dye structure. One common method for preparing alkynes is through double elimination from a dihaloalkane . This process typically uses alkoxide bases at high temperatures, resulting in the formation of the alkyne group . Industrial production methods for Cy7.5 alkyne (chloride) would likely involve similar synthetic routes, optimized for large-scale production.
Analyse Chemischer Reaktionen
Cy7.5 alkyne (chloride) undergoes several types of chemical reactions, primarily involving its alkyne functional group. This reaction is typically carried out under mild conditions, making it suitable for use with sensitive biological molecules . The major products of these reactions are bioconjugates, where Cy7.5 alkyne (chloride) is covalently attached to proteins, antibodies, or other biomolecules .
Wissenschaftliche Forschungsanwendungen
Cy7.5 alkyne (chloride) has a wide range of applications in scientific research. In chemistry, it is used as a fluorescent probe for studying molecular interactions and dynamics . In biology and medicine, it is employed for biolabeling and cell imaging, allowing researchers to track the location and movement of specific biomolecules within cells and tissues . Its near-infrared fluorescence makes it particularly useful for in vivo imaging, as it can penetrate deeper into tissues compared to visible light . Additionally, Cy7.5 alkyne (chloride) is used in drug development and diagnostics, where it helps in the visualization of drug distribution and the identification of disease markers .
Wirkmechanismus
The mechanism of action of Cy7.5 alkyne (chloride) is based on its ability to form covalent bonds with azide-containing molecules through click chemistry . This reaction is highly specific and efficient, allowing for precise labeling of target biomolecules . Once bound to a biomolecule, Cy7.5 alkyne (chloride) emits near-infrared fluorescence when excited by light of a specific wavelength . This fluorescence can be detected and measured, providing valuable information about the location and behavior of the labeled biomolecule .
Vergleich Mit ähnlichen Verbindungen
Cy7.5 alkyne (chloride) is part of the Cyanine dye family, which includes other compounds such as Cy3, Cy3.5, Cy5, Cy5.5, and Cy7 . These dyes differ in the length of their polymethine bridge, which affects their absorbance and fluorescence properties . Cy7.5 alkyne (chloride) is unique in its near-infrared fluorescence and its ability to form covalent bonds with azide-containing molecules . This makes it particularly suitable for applications requiring deep tissue imaging and stable bioconjugation .
Eigenschaften
Molekularformel |
C48H52ClN3O |
|---|---|
Molekulargewicht |
722.4 g/mol |
IUPAC-Name |
6-[(2Z)-1,1-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-prop-2-ynylhexanamide;chloride |
InChI |
InChI=1S/C48H51N3O.ClH/c1-7-31-49-44(52)22-9-8-14-32-51-41-28-26-37-19-11-13-21-39(37)46(41)48(4,5)43(51)30-24-35-17-15-16-34(33-35)23-29-42-47(2,3)45-38-20-12-10-18-36(38)25-27-40(45)50(42)6;/h1,10-13,18-21,23-30,33H,8-9,14-17,22,31-32H2,2-6H3;1H |
InChI-Schlüssel |
BEKYZMBPLUHVRG-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C/C(=C\C=C/5\C(C6=C(N5CCCCCC(=O)NCC#C)C=CC7=CC=CC=C76)(C)C)/CCC4)C.[Cl-] |
Kanonische SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCC#C)C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


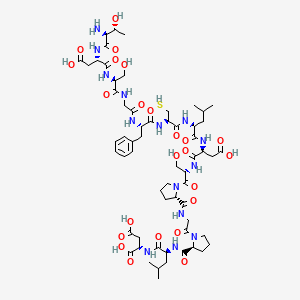
![N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)-3-fluorophenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide](/img/structure/B12376031.png)

![(E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide](/img/structure/B12376040.png)
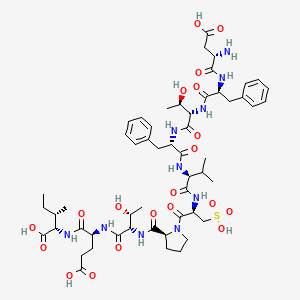
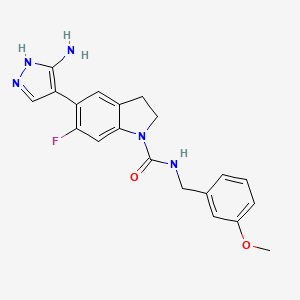
![(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate](/img/structure/B12376064.png)
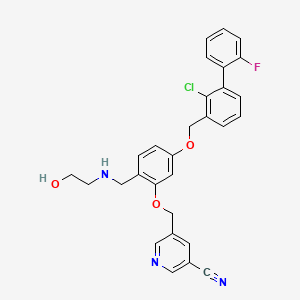

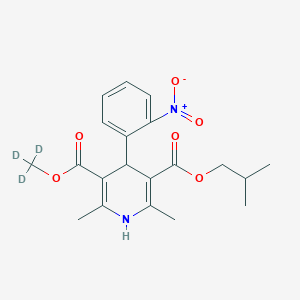
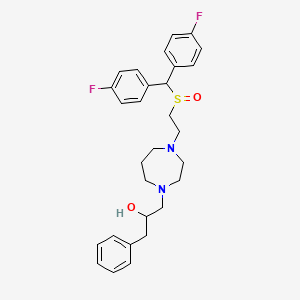
![[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12376098.png)

![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B12376105.png)
